molecular formula C9H4FLiN2O3 B6199021 lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 2680533-99-5

lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B6199021
CAS No.: 2680533-99-5
M. Wt: 214.1
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Description

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C9H5FN2O3Li It is a lithium salt of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-fluorobenzohydrazide with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the neutralization of the acid with lithium hydroxide to form the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. The lithium ion may also play a role in stabilizing the compound’s structure and enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
  • 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Uniqueness

Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

CAS No.

2680533-99-5

Molecular Formula

C9H4FLiN2O3

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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